molecular formula C12H11Cl2NO B1373665 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride CAS No. 1221726-09-5

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride

Cat. No.: B1373665
CAS No.: 1221726-09-5
M. Wt: 256.12 g/mol
InChI Key: SJCJXSGYCIEPRE-UHFFFAOYSA-N
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Description

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is an organic compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 g/mol . This compound is known for its crystalline solid form and is utilized in various scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Proper protective measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors or transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride typically involves the reaction of 2-(chloromethyl)phenol with pyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized phenoxy derivatives.

    Reduction: Reduced pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[2-(chloromethyl)phenoxy]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO.ClH/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11;/h1-7,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCJXSGYCIEPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.